Quinoline-7,8-diol hydrochloride chemical structure and properties
Quinoline-7,8-diol hydrochloride chemical structure and properties
This technical guide provides an in-depth analysis of Quinoline-7,8-diol hydrochloride , a specialized catechol-functionalized heterocycle.[1] Unlike its famous isomer 8-hydroxyquinoline (oxine), this compound features a vicinal diol (catechol) motif, granting it distinct redox and metal-chelating properties relevant to neurodegenerative research and siderophore mimetic design.[1][2]
[1]
Executive Summary
Quinoline-7,8-diol hydrochloride (also known as 7,8-dihydroxyquinoline HCl) is a bicyclic aromatic compound characterized by a pyridine ring fused to a catechol-bearing benzene ring.[1][3] While historically identified as a metabolic intermediate of quinoline degradation in Pseudomonas putida, recent synthetic efforts have elevated its status as a scaffold for neuroprotective agents (e.g., Aaptoline A analogues).[1][2] Its defining feature is the 7,8-catecholate moiety , which enables high-affinity bidentate chelation of transition metals (Fe³⁺, Cu²⁺) and potent radical scavenging activity, distinct from the N,O-chelation mode of 8-hydroxyquinoline.[1]
Part 1: Chemical Identity & Structural Analysis[1][2][4]
Structural Composition
The compound consists of a quinoline core substituted with hydroxyl groups at positions 7 and 8.[1][2][4][5] In its hydrochloride salt form, the pyridine nitrogen is protonated, enhancing water solubility and crystalline stability against auto-oxidation.[1][2]
IUPAC Name: Quinoline-7,8-diol hydrochloride Common Aliases: 7,8-Dihydroxyquinoline HCl; 7,8-Diol-quinoline Chemical Formula: C₉H₇NO₂[1] · HCl Molecular Weight: 161.16 (Free base) + 36.46 (HCl) ≈ 197.62 g/mol [1][2]
Structural Visualization
The following diagram illustrates the protonated salt form and the critical catechol chelation site.
Caption: Structural logic of Quinoline-7,8-diol HCl. The protonated nitrogen stabilizes the salt, while the 7,8-diol provides the redox-active catechol site.
Part 2: Physicochemical Properties[1][4]
The hydrochloride salt significantly alters the physical profile of the parent base, primarily by elevating the melting point and enabling aqueous solubility.[1][2]
| Property | Value / Description | Context |
| Appearance | Pale yellow to off-white crystalline solid | Darkens upon air exposure due to oxidation (o-quinone formation).[1] |
| Solubility | Soluble in Water, Methanol, DMSO | The HCl salt is hydrophilic; the free base is lipophilic.[1][2] |
| pKa (Est.) | pKa₁ ≈ 5.2 (Pyridine NH⁺)pKa₂ ≈ 9.4 (Phenol OH)pKa₃ ≈ 13.0 (Phenol OH) | The pyridine nitrogen is less basic than quinoline due to the electron-withdrawing OH groups.[1][2] |
| Redox Potential | High susceptibility to oxidation | Readily oxidizes to quinoline-7,8-dione (ortho-quinone) at basic pH.[1][2] |
| UV-Vis | λmax ≈ 212, 252, 364 nm | Bathochromic shift observed upon deprotonation (catecholate formation).[1][2] |
Part 3: Synthesis & Manufacturing Protocols
Direct hydroxylation of quinoline is non-selective.[1][2] The authoritative synthetic route, validated by recent studies on Aaptoline A (Kim et al., Molecules 2021), utilizes a silver-catalyzed cyclization followed by demethylation.[1][2]
Synthetic Pathway Diagram[1][6]
Caption: Validated synthetic route for high-purity Quinoline-7,8-diol HCl via Ag(I) catalysis.
Detailed Protocol (Bench Scale)
Step 1: Cycloisomerization (Formation of the Core) [2]
-
Reagents: Dissolve N-propargyl-3,4-dimethoxyaniline (1.0 eq) in DMSO.
-
Catalyst: Add AgSbF₆ (10 mol%).
-
Reaction: Heat to 110°C for 8–12 hours. Monitor via TLC for the disappearance of the alkyne.[1][2]
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.), and purify via silica flash chromatography to obtain 7,8-dimethoxyquinoline .
Step 2: Demethylation (Unmasking the Catechol) [2]
-
Setup: Dissolve 7,8-dimethoxyquinoline in anhydrous CH₂Cl₂ under Argon atmosphere. Cool to -78°C.[1][2]
-
Addition: Dropwise add BBr₃ (3.0 eq). The solution will turn dark.
-
Warming: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Quench: Carefully quench with MeOH at 0°C. Concentrate in vacuo.
-
Isolation: Neutralize with NaHCO₃ to precipitate the free base or extract with EtOAc.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a minimal amount of dry Ethanol or Dioxane.[1][2]
-
Acidification: Add 4M HCl in Dioxane (1.2 eq) dropwise. A yellow/off-white precipitate will form immediately.[1][2]
-
Filtration: Filter the solid under inert gas (N₂) to prevent oxidation. Wash with cold diethyl ether.[1][2]
-
Drying: Dry under high vacuum over P₂O₅. Store at -20°C in the dark.
Part 4: Functional Mechanisms & Reactivity[1][2]
Metal Chelation (Siderophore Mimicry)
Unlike 8-hydroxyquinoline, which binds metals via N1 and O8 (5-membered ring), Quinoline-7,8-diol binds primarily through the O7, O8-catecholate mode.[1]
-
Affinity: Extremely high affinity for Fe³⁺ (formation constant log K > 30 for tris-catecholates).[1][2]
-
Selectivity: Prefers hard Lewis acids (Fe³⁺, Al³⁺) over softer divalent ions (Zn²⁺), though it still binds Cu²⁺ effectively.[1][2]
-
Significance: This mimics bacterial siderophores (e.g., enterobactin), allowing the compound to strip iron from biological sequestering agents or inhibit metalloenzymes.[1][2]
Redox Cycling & ROS Scavenging
The catechol moiety undergoes reversible oxidation to the ortho-quinone.[1][2]
-
Antioxidant: At physiological pH, it acts as a hydrogen atom donor, scavenging peroxyl radicals.[1][2]
-
Pro-oxidant: In the presence of Cu²⁺ and O₂, it can cycle to generate superoxide (O₂⁻), a mechanism often exploited for cytotoxicity against cancer cells (similar to the natural product Halitulin).[1][2]
Part 5: Biological & Pharmacological Applications[1][5][7]
Neuroprotection (Parkinson's Disease)
Research utilizing the C. elegans model (Kim et al., 2021) has demonstrated that 7,8-dihydroxyquinoline scaffolds protect dopaminergic neurons from MPP+-induced toxicity.[1][2]
-
Mechanism: Dual action of iron chelation (preventing Fenton chemistry) and direct ROS scavenging.[1][2]
-
Potency: The 7,8-diol motif was found to be essential; methylation of the hydroxyls (7,8-dimethoxy) abolished neuroprotective activity.[1][2]
Analytical Chemistry[1][2]
-
Reagent: Used as a spectrophotometric reagent for the determination of Germanium (Ge) and Iron (Fe), forming colored complexes.[1][2]
-
Metabolite Standard: Used to identify metabolic pathways of quinoline degradation by environmental bacteria (Pseudomonas sp.), where the cis-7,8-dihydrodiol dehydrates to the 7,8-diol.[1][2]
References
-
Kim, S., Yang, W., Cha, D. S., & Han, Y. T. (2021).[1][2][6][7] Synthesis of Proposed Structure of Aaptoline A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in C. elegans. Molecules, 26(19), 5964.[1][2][6][7] [1][2][6][7]
-
Fetzner, S., et al. (1993).[1][2] Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86.[1][8] FEMS Microbiology Letters, 112(2), 151-157.[1][2]
-
Boyd, D. R., et al. (2021).[1][2][9] Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study. Frontiers in Bioengineering and Biotechnology, 8, 619175.[1][2]
-
PubChem. (n.d.).[1][2] Quinoline (Compound Summary).[1][2][10] National Library of Medicine.[1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Vol. 26, Iss 19 | Molecules | MDPI [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
